An In-Depth Technical Guide to the Fundamental Properties of 6-Methyl-2-(3-phenoxybenzoyl)pyridine
An In-Depth Technical Guide to the Fundamental Properties of 6-Methyl-2-(3-phenoxybenzoyl)pyridine
This guide provides a comprehensive technical overview of the fundamental properties of 6-Methyl-2-(3-phenoxybenzoyl)pyridine, a novel compound at the intersection of pyridine chemistry and aromatic ketone synthesis. While this specific molecule is not extensively documented in current literature, this paper will construct a detailed profile by examining its core structural components: the 6-methylpyridine scaffold and the 3-phenoxybenzoyl moiety. Through an analysis of these well-characterized substructures, we will project the physicochemical properties, spectroscopic characteristics, and a viable synthetic pathway for the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are exploring new chemical entities with potential applications in medicinal chemistry and materials science.
Deconstruction and Analysis of Core Substructures
To build a foundational understanding of 6-Methyl-2-(3-phenoxybenzoyl)pyridine, we will first dissect its two primary structural components: 2-benzoylpyridine, as a proxy for the acylated pyridine core, and 6-methylpyridine to understand the influence of the methyl group. The properties of the 3-phenoxybenzoyl group will be inferred from its corresponding acyl chloride.
The 2-Acylpyridine Core: A Profile of 2-Benzoylpyridine
2-Benzoylpyridine serves as an excellent model for understanding the fundamental characteristics of the acylated pyridine ring in our target molecule. It is a well-studied compound with established properties.
Physicochemical Properties:
2-Benzoylpyridine is typically an off-white or colorless to slightly yellow crystalline solid.[1][2] Its structure, featuring a polar ketone and a pyridine nitrogen, alongside two aromatic rings, results in slight solubility in non-polar solvents like chloroform and methanol, but it is generally insoluble in water.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO | [2] |
| Molecular Weight | 183.21 g/mol | [2] |
| Melting Point | 41-43 °C | [1] |
| Boiling Point | 317 °C | [1] |
| pKa (Predicted) | 2.90 ± 0.10 | [1] |
Spectroscopic Signature:
The spectroscopic data for 2-benzoylpyridine is well-documented and provides a baseline for predicting the spectral characteristics of our target compound.
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¹H NMR: In CDCl₃, the spectrum of 2-benzoylpyridine shows characteristic signals for the protons on both the pyridine and phenyl rings. The pyridine protons typically appear in the downfield region, with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom. The phenyl protons appear as a multiplet in the aromatic region.[3]
-
¹³C NMR: The carbonyl carbon presents a distinct peak in the downfield region, characteristic of ketones. The carbons of the pyridine and phenyl rings also show predictable shifts.[4]
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone group is a key feature in the IR spectrum.[1]
-
Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight.[4]
The Influence of the Methyl Group: Properties of 6-Methylpyridine Derivatives
The presence of a methyl group at the 6-position of the pyridine ring in our target molecule is expected to influence its electronic properties and reactivity. We can infer these effects by examining derivatives such as 2-amino-6-methylpyridine and 2-fluoro-6-methylpyridine.
| Property | 2-Amino-6-methylpyridine | 2-Fluoro-6-methylpyridine | Reference |
| Molecular Formula | C₆H₈N₂ | C₆H₆FN | [5][6] |
| Molecular Weight | 108.14 g/mol | 111.12 g/mol | [5][6] |
| Melting Point | 40-44 °C | N/A | [5] |
| Boiling Point | 208-209 °C | 140-141 °C | [6][7] |
| Density | ~1.0275 g/cm³ (estimate) | 1.077 g/mL at 25 °C | [6][7] |
The methyl group is an electron-donating group, which can increase the electron density of the pyridine ring, potentially affecting its basicity and reactivity in electrophilic substitution reactions.
Proposed Synthesis of 6-Methyl-2-(3-phenoxybenzoyl)pyridine
A plausible and efficient synthetic route to 6-Methyl-2-(3-phenoxybenzoyl)pyridine can be designed based on established methodologies for the synthesis of aryl ketones from pyridines. A cross-coupling reaction between an organometallic derivative of 6-methylpyridine and 3-phenoxybenzoyl chloride is a promising approach.
Caption: Proposed synthetic workflow for 6-Methyl-2-(3-phenoxybenzoyl)pyridine.
Step-by-Step Experimental Protocol
Part A: Preparation of 3-Phenoxybenzoyl Chloride
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To a solution of 3-phenoxybenzoic acid (1.0 equivalent) in dry dichloromethane (CH₂Cl₂) is added a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is stirred and cooled in an ice bath.
-
Oxalyl chloride (1.1 equivalents) is added dropwise to the solution.[8]
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 3-phenoxybenzoyl chloride, which can be used directly or purified by distillation.[8]
Causality: The use of oxalyl chloride with a catalytic amount of DMF is a standard and efficient method for converting carboxylic acids to acyl chlorides under mild conditions. The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating species.
Part B: Synthesis of 6-Methyl-2-(3-phenoxybenzoyl)pyridine
-
In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are suspended in dry tetrahydrofuran (THF).
-
A solution of 2-bromo-6-methylpyridine (1.0 equivalent) in dry THF is added dropwise to initiate the formation of the Grignard reagent, 6-methyl-2-pyridylmagnesium bromide.
-
Once the Grignard reagent formation is complete, the solution is cooled to -78 °C.
-
A solution of 3-phenoxybenzoyl chloride (1.0 equivalent) in dry THF is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred at -78 °C for a few hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-Methyl-2-(3-phenoxybenzoyl)pyridine.
Causality: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride to form the ketone.[9] Performing the reaction at low temperatures helps to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone.
Predicted Fundamental Properties of 6-Methyl-2-(3-phenoxybenzoyl)pyridine
Based on the analysis of its substructures, we can predict the core properties of the target molecule.
Caption: Logical relationship between substructures and predicted properties.
Physicochemical Properties:
-
Physical State: Likely to be a crystalline solid at room temperature, given the solid nature of 2-benzoylpyridine and 2-amino-6-methylpyridine.
-
Solubility: Expected to have poor solubility in water due to its largely non-polar aromatic structure. It should be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
-
Basicity: The pyridine nitrogen will confer weak basicity to the molecule. The electron-donating methyl group may slightly increase this basicity compared to an unsubstituted pyridine.
Spectroscopic Profile (Predicted):
-
¹H NMR: The spectrum will be complex, showing signals for the three distinct aromatic systems: the 6-methylpyridine ring, the central phenyl ring, and the terminal phenoxy ring. The methyl group will appear as a singlet in the upfield region.
-
¹³C NMR: A characteristic ketone carbonyl signal is expected in the downfield region. The spectrum will also display a number of signals corresponding to the aromatic carbons.
-
IR Spectroscopy: A strong C=O stretching band for the ketone will be a prominent feature. C-O-C stretching bands from the ether linkage and aromatic C-H stretching bands will also be present.
-
Mass Spectrometry: The molecular ion peak will be a key identifier. Fragmentation patterns may involve cleavage at the carbonyl group and the ether linkage.
Potential Applications and Future Directions
The structural motifs within 6-Methyl-2-(3-phenoxybenzoyl)pyridine suggest potential for applications in medicinal chemistry and materials science. Pyridine derivatives are prevalent in pharmaceuticals, and the benzophenone core is a known pharmacophore.[2] The phenoxy group can enhance lipophilicity, which is often beneficial for drug candidates. Further research could involve screening this compound for various biological activities, such as anticancer or anti-inflammatory properties.[1]
Safety and Handling
As with any novel chemical compound, 6-Methyl-2-(3-phenoxybenzoyl)pyridine should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on the hazards associated with its substructures, it may be a skin and eye irritant.[4]
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